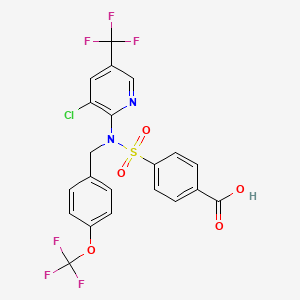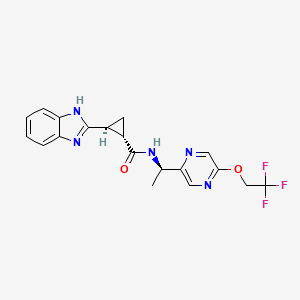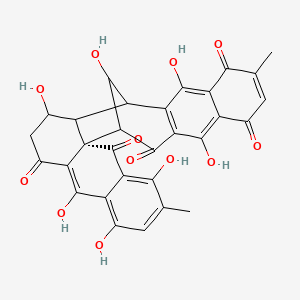
S-乙酰基-PEG6-叔丁酸酯
描述
“S-acetyl-PEG6-t-butyl ester” is a PEG linker containing a sulfur acetyl group and a t-butyl ester . The sulfur acetyl group can be deprotected to form a thiol group . The t-butyl ester can be removed under acidic conditions . The hydrophilic PEG linker increases the water solubility of compounds in aqueous media .
Molecular Structure Analysis
The molecular formula of “S-acetyl-PEG6-t-butyl ester” is C21H40O9S . It has a molecular weight of 468.6 g/mol . The structure contains a sulfur acetyl group and a t-butyl ester .Chemical Reactions Analysis
While specific chemical reactions involving “S-acetyl-PEG6-t-butyl ester” are not available, it’s known that the sulfur acetyl group can be deprotected to form a thiol group . The t-butyl ester can be removed under acidic conditions .Physical And Chemical Properties Analysis
“S-acetyl-PEG6-t-butyl ester” has a molecular weight of 468.6 g/mol . Its boiling point is predicted to be 522.5±50.0 °C , and its density is predicted to be 1.094±0.06 g/cm3 .科学研究应用
聚合物改性和性质
- 聚合物的增塑:S-乙酰基-PEG6-叔丁酸酯作为聚(乙二醇)(PEG)衍生物,有助于增塑聚(L-乳酸)(PLA)。该过程增强了增塑聚合物的热学和力学性能,显著降低了玻璃化转变温度并改变了力学性能 (Baiardo 等人,2003).
生物化学和分子生物学
- 支链酯的产生:该酯参与代谢工程过程,例如在酿酒酵母中产生支链酯。该应用对于生物燃料生产和各种工业应用至关重要 (袁等人,2016).
- 微生物中的生物合成:大肠杆菌已被设计用于生产各种酯,包括与 S-乙酰基-PEG6-叔丁酸酯相关的酯,展示了生物基生产工业相关化学品的潜力 (Rodriguez 等人,2014).
材料科学与工程
- 电池技术:在锂硫电池中,具有与 S-乙酰基-PEG6-叔丁酸酯功能相似的酯基的聚(丙烯酸丁酯)基共聚物电解质有助于锂多硫化物的动态可逆吸附。这改善了电池性能 (蔡等人,2019).
- 药物递送系统:S-乙酰基-PEG6-叔丁酸酯等改性 PEG 酯用于设计药物载体,展示了它们在生物医学应用中的重要性 (庞等人,2017).
化学合成和催化
- 有机合成中的催化:该酯用于催化应用,例如酚类酯的无臭硫代芳基化,表明其在促进有机合成过程中的作用 (Firouzabadi 等人,2013).
- 淀粉酯的合成:S-乙酰基-PEG6-叔丁酸酯相关化合物被合成用于食品和制药工业。该方法涉及在无溶剂环境中使用无毒的生物基 α-羟基羧酸作为催化剂 (Tupa 等人,2013).
作用机制
Target of Action
S-acetyl-PEG6-t-butyl ester, also known as S-acetyl-PEG6-Boc, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that transfer ubiquitin to the target proteins, marking them for degradation. The target proteins are the specific proteins that the PROTAC is designed to degrade.
Mode of Action
The mode of action of S-acetyl-PEG6-t-butyl ester involves the formation of a ternary complex with the E3 ubiquitin ligase and the target protein . This is facilitated by the two different ligands in the PROTAC that are connected by the PEG-based linker. One ligand binds to the E3 ubiquitin ligase and the other to the target protein. This brings the target protein in close proximity to the E3 ligase, allowing the transfer of ubiquitin to the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of S-acetyl-PEG6-t-butyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. When the target protein is ubiquitinated, it is recognized by the proteasome, a large protein complex that degrades the ubiquitinated protein into small peptides. This process regulates the levels of specific proteins within the cell, thereby controlling various cellular processes.
Pharmacokinetics
As a peg-based compound, it is expected to have good water solubility . This could potentially enhance its bioavailability, as water-soluble compounds are generally better absorbed and distributed within the body.
Result of Action
The result of the action of S-acetyl-PEG6-t-butyl ester is the selective degradation of the target protein . By reducing the levels of the target protein, the compound can modulate the cellular processes that the protein is involved in. The specific effects would depend on the function of the target protein.
生化分析
Biochemical Properties
The sulfur acetyl group in S-acetyl-PEG6-t-butyl ester can be deprotected to form a thiol group . This thiol group can interact with various enzymes and proteins, forming disulfide bonds. The t-butyl ester can be removed under acidic conditions .
Cellular Effects
The hydrophilic PEG linker in S-acetyl-PEG6-t-butyl ester increases the water solubility of compounds in aqueous media . This can influence cell function by facilitating the transport and distribution of these compounds within cells.
Molecular Mechanism
S-acetyl-PEG6-t-butyl ester exerts its effects at the molecular level through its interactions with biomolecules. The thiol group formed after deprotection of the sulfur acetyl group can form disulfide bonds with cysteine residues in proteins, potentially influencing protein structure and function .
Transport and Distribution
The hydrophilic PEG linker in S-acetyl-PEG6-t-butyl ester can facilitate its transport and distribution within cells
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O9S/c1-19(22)31-18-17-29-16-15-28-14-13-27-12-11-26-10-9-25-8-7-24-6-5-20(23)30-21(2,3)4/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWMBKVRIKGHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130151 | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1818294-39-1 | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)




![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)
![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B610592.png)
